molecular formula C10H8ClN3O2 B13327719 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one

6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one

Cat. No.: B13327719
M. Wt: 237.64 g/mol
InChI Key: YXWZVGFFDBBAQK-UHFFFAOYSA-N
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Description

6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a spirocyclic framework, which is known for imparting stability and rigidity to the molecule, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloropyridine-3-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the development of greener synthesis methods, such as using water as a solvent or employing catalytic processes, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a dihydropyridine derivative .

Scientific Research Applications

6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one stands out due to its spirocyclic framework, which imparts unique chemical and physical properties. This makes it a valuable scaffold for the development of new materials and bioactive compounds .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one

InChI

InChI=1S/C10H8ClN3O2/c11-7-2-1-6(3-12-7)8-13-9(15)10(14-8)4-16-5-10/h1-3H,4-5H2,(H,13,14,15)

InChI Key

YXWZVGFFDBBAQK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CO1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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